

Physicochemical properties of 4-(Piperazin-2-yl)phenol

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Compound of Interest

Compound Name: 4-(Piperazin-2-yl)phenol

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An In-depth Technical Guide to the Physicochemical Properties of **4-(Piperazin-2-yl)phenol**

Foreword: Navigating the Data Landscape

For drug development professionals and researchers, a precise understanding of a molecule's physicochemical properties is non-negotiable. These parameters govern everything from solubility and absorption to metabolic stability and target engagement. This guide focuses on **4-(Piperazin-2-yl)phenol**, a heterocyclic compound featuring the valuable piperazine and phenol moieties.

It is critical to note that while this compound (CAS 783251-37-6) is commercially available, the public domain currently lacks a comprehensive, experimentally verified dataset for its physicochemical properties. In contrast, its structural isomer, 4-(Piperazin-1-yl)phenol (CAS 56621-48-8), is extensively characterized. This guide will present the known data for **4-(Piperazin-2-yl)phenol** and, for context and comparative insight, leverage the robust dataset of its 1-yl isomer. This comparative approach allows us to build a predictive and practical understanding while maintaining rigorous scientific transparency.

Molecular Structure and Identification

The fundamental difference between the two isomers lies in the point of attachment of the phenol ring to the piperazine core. In **4-(Piperazin-2-yl)phenol**, the linkage is at a carbon atom (position 2), creating a secondary amine at position 1 and a secondary amine at position 4. In the more common isomer, the linkage is at a nitrogen atom (position 1), resulting in a tertiary

amine at position 1 and a secondary amine at position 4. This seemingly minor structural shift has significant implications for basicity, hydrogen bonding potential, and steric hindrance, which in turn influence all other physicochemical properties.

Caption: Structural comparison of the target analyte and its common isomer.

Table 1: Chemical Identifiers

Identifier	4-(Piperazin-2-yl)phenol	4-(Piperazin-1-yl)phenol
IUPAC Name	4-(piperazin-2-yl)phenol[1]	4-(piperazin-1-yl)phenol[2]
CAS Number	783251-37-6[1][3][4]	56621-48-8[5][6][7]
Molecular Formula	C ₁₀ H ₁₄ N ₂ O[1]	C ₁₀ H ₁₄ N ₂ O[5][7]
Molecular Weight	178.24 g/mol [1]	178.24 g/mol [5][7]
SMILES	OC1=CC=C(C2NCCNC2)C=C 1[1]	OC1=CC=C(N2CCNCC2)C=C 1[2][7]
InChIKey	Data not found	GPEOAEVZTOQXLG- UHFFFAOYSA-N[2][6]

Core Physicochemical Properties: A Comparative Analysis

The following table summarizes the available data. The lack of experimental values for **4-(Piperazin-2-yl)phenol** underscores the need for empirical characterization. The data for the 1-yl isomer provides a scientifically grounded baseline for estimation.

Table 2: Summary of Physicochemical Properties

Property	4-(Piperazin-2-yl)phenol	4-(Piperazin-1-yl)phenol	Causality and Field Insights
Appearance	Data not found	Light yellow to brown crystalline powder[5] [6]	The color likely arises from minor oxidation products. High-purity samples are expected to be off-white.
Melting Point (°C)	Data not found	218 - 224[6][8]	The high melting point of the 1-yl isomer suggests strong intermolecular forces, likely hydrogen bonding involving the phenol -OH and piperazine N-H groups. The 2-yl isomer may have a different crystal packing and hydrogen bond network, leading to a different melting point.
Boiling Point (°C)	356.2 at 760 mmHg[1]	371.3 at 760 mmHg[6]	The high boiling points are consistent with the polar functional groups. The slight difference may reflect variations in intermolecular hydrogen bonding efficiency.
Water Solubility	Data not found	Data not found (qualitative)	The presence of polar -OH and -NH groups suggests some aqueous solubility. For

a related analog, 4-(1-Acetylpiperazin-4-yl)phenol, the solubility is 4.3 g/L at 20°C[9]. The acetylation of the piperazine nitrogen in this analog would reduce its basicity and hydrogen bonding capability, suggesting the parent compound may have higher solubility.

The molecule is amphoteric. The phenolic -OH is weakly acidic (pKa ~10). The piperazine nitrogens are basic. For piperazine itself, the pKa values are ~9.73 (pKa1) and ~5.35 (pKa2)[10]. The electron-donating effect of the phenol ring would slightly modulate these values. The two secondary amines in the 2-yl isomer will have different basicities compared to the tertiary/secondary amine system in the 1-yl isomer.

pKa

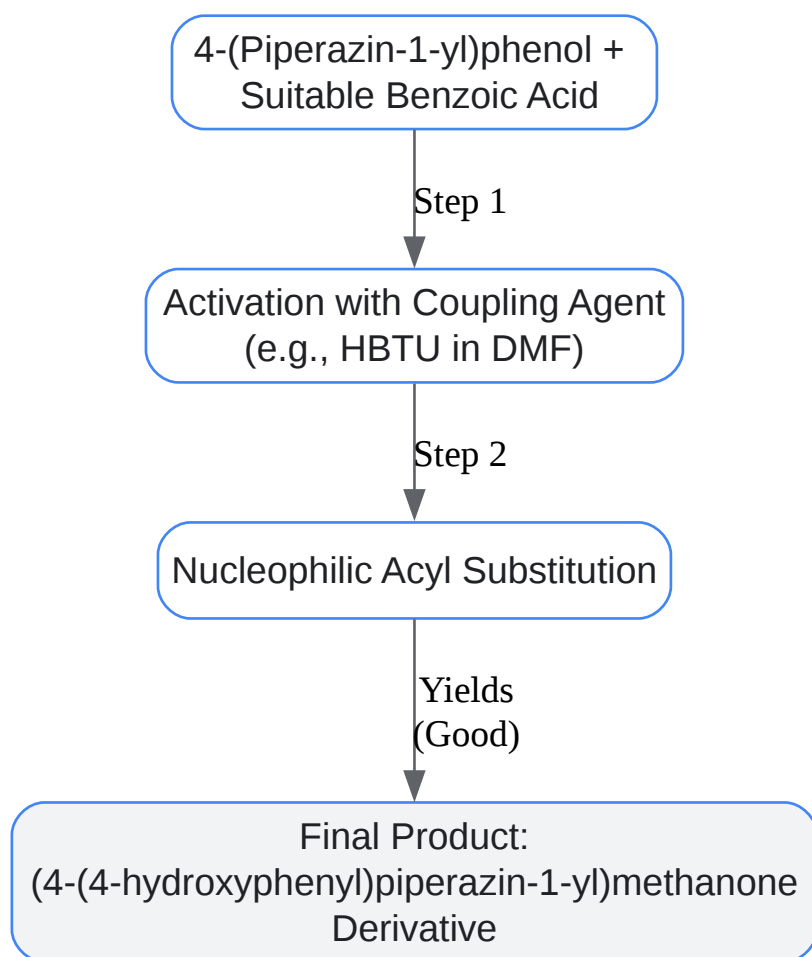
Data not found
(Predicted)Data not found
(Predicted)

LogP (Octanol/Water)	Data not found	0.80 to 1.20 (Calculated)[6][7]	A LogP around 1 indicates a relatively balanced hydrophilic-lipophilic character, a common feature in orally bioavailable drug candidates. This value is a critical input for ADME (Absorption, Distribution, Metabolism, and Excretion) modeling.
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Synthesis and Analytical Characterization

Synthetic Strategy: A General Approach

The synthesis of piperazinyl-phenol derivatives is a well-established field in medicinal chemistry.[11] A common strategy involves the coupling of a protected piperazine intermediate with a suitable phenol derivative. For instance, the synthesis of N-acylated derivatives often starts with 4-(Piperazin-1-yl)phenol, which is then reacted with a benzoyl chloride or a benzoic acid activated with a coupling agent like HBTU.[12] Another route involves the reaction of 4-aminophenol with bis(2-chloroethyl)amine hydrochloride.[13]



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Caption: General workflow for N-acylation of 4-(Piperazin-1-yl)phenol.

Protocol: Analytical Characterization Workflow

The structural confirmation and purity assessment of **4-(Piperazin-2-yl)phenol** would follow a standard analytical workflow. The choice of these methods is causal: each technique provides orthogonal information, creating a self-validating system for identity and purity.

Step 1: Purity Assessment via High-Performance Liquid Chromatography (HPLC)

- **Rationale:** HPLC is the gold standard for determining the purity of non-volatile organic compounds. A reversed-phase method is ideal for this moderately polar analyte.
- **Methodology:**

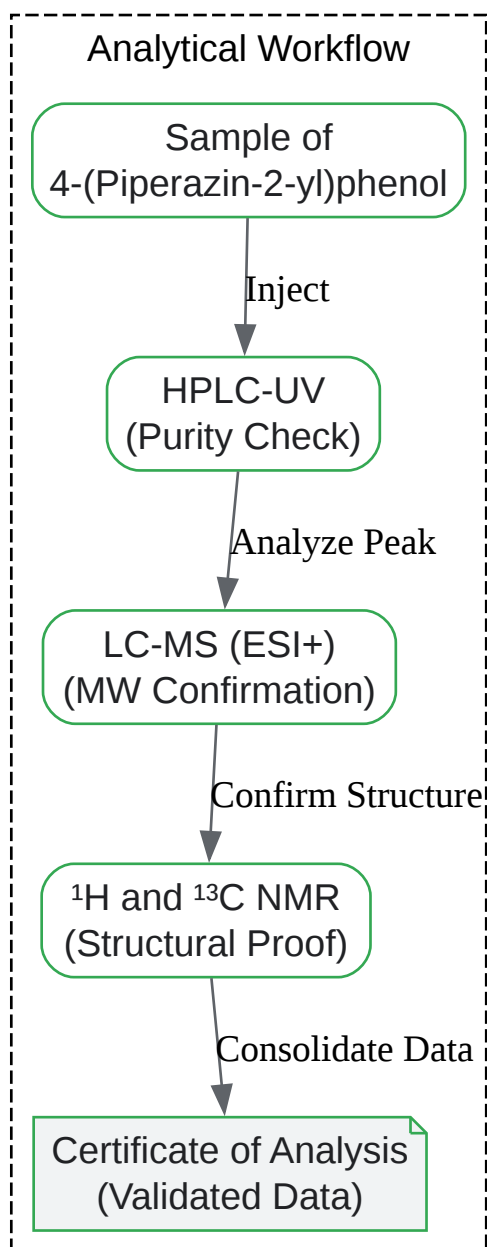
- Column: C18, 4.6 x 150 mm, 5 μ m particle size.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Acetonitrile.
- Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then re-equilibrate.
- Detection: UV at 254 nm and 280 nm (to detect the aromatic phenol ring).
- Purity Specification: Purity should be $\geq 95\%$ for most research applications.[\[1\]](#)

Step 2: Identity Confirmation via Mass Spectrometry (MS)

- Rationale: MS provides the molecular weight, the most fundamental confirmation of identity.
- Methodology:
 - Technique: Electrospray Ionization (ESI) in positive mode.
 - Expected Ion: The protonated molecule $[M+H]^+$ at m/z 179.11.
 - High-Resolution MS (HRMS): For unambiguous elemental composition, HRMS should be used to confirm the exact mass.

Step 3: Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

- Rationale: NMR provides definitive proof of the molecular structure and isomer identity by mapping the chemical environment of each proton and carbon atom.
- ^1H NMR: Expect signals in the aromatic region (phenol ring protons) and the aliphatic region (piperazine ring protons). The key distinction from the 1-yl isomer will be the chemical shift and coupling pattern of the proton at C2, which is directly attached to the phenol ring.
- ^{13}C NMR: Expect distinct signals for the aromatic and aliphatic carbons. The number of signals will confirm the molecular symmetry.



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Caption: A self-validating analytical workflow for characterization.

Applications and Relevance in Drug Development

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. Its combination with a phenol group makes **4-(Piperazin-2-yl)phenol** and its analogs valuable building blocks for several reasons:

- **CNS-Active Agents:** The piperazine moiety is common in antipsychotic and antidepressant drugs, where it often interacts with dopamine and serotonin receptors. The phenol group can provide a key hydrogen bonding interaction point in the receptor's binding pocket.[\[5\]](#)
- **Receptor Ligands:** Derivatives have been studied as ligands for α 1-adrenergic receptors, which are targets for treating cardiovascular conditions.[\[14\]](#)
- **Antifungal Agents:** The related compound, 4-(4-(4-aminophenyl)piperazin-1-yl)phenol, is a crucial intermediate in the synthesis of the triazole antifungal agent Posaconazole.[\[13\]](#) This highlights the utility of the core structure in building more complex and potent therapeutic agents.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for **4-(Piperazin-2-yl)phenol** is not widely available, data from piperazine and its derivatives provide authoritative guidance.[\[15\]](#)[\[16\]](#)

- **Primary Hazards:** Piperazine derivatives are often classified as corrosive and may cause severe skin burns and eye damage.[\[17\]](#) They can also be respiratory and skin sensitizers, potentially causing allergic reactions upon repeated exposure.[\[16\]](#)[\[17\]](#)
- **Personal Protective Equipment (PPE):** Always handle this compound with appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[\[18\]](#)
- **Handling:** All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.[\[18\]](#)[\[19\]](#) Use explosion-proof equipment and take precautionary measures against static discharge.[\[15\]](#)[\[16\]](#)
- **Storage:** The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.[\[15\]](#)[\[19\]](#) A recommended storage temperature is 2-8°C in a dark place to maintain stability.[\[1\]](#)

Conclusion and Future Outlook

4-(Piperazin-2-yl)phenol is a molecule of significant interest for chemical and pharmaceutical research, yet it remains poorly characterized in the public literature. This guide has synthesized the available information and provided a robust comparative framework using its well-

documented isomer, 4-(Piperazin-1-yl)phenol. We have outlined the expected physicochemical properties, provided established protocols for its synthesis and analysis, and highlighted its relevance in drug discovery. The clear next step for the scientific community is the empirical determination and publication of the core physicochemical data for **4-(Piperazin-2-yl)phenol**. Such a dataset would be invaluable for researchers looking to unlock the full potential of this versatile chemical scaffold.

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